3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, a derivative of quinazoline-2,4(1H,3H)-dione, is involved in various chemical syntheses and reactions. Research shows methods for synthesizing quinazoline-2,4(1H,3H)-diones under solvent-free conditions using carbon dioxide and a catalytic amount of DBU, offering a green and efficient approach to synthesizing such compounds (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). Similarly, an efficient protocol using cesium carbonate as a catalyst has been developed for the synthesis of these derivatives (Patil, Tambade, Jagtap, & Bhanage, 2008).
Antihypertensive Activity
Research into piperidine derivatives with a quinazoline ring system, similar to the compound , has shown potential antihypertensive activity. Some compounds in this category have been found to produce significant hypotension in animal models, indicating their potential as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Antimicrobial Properties
Compounds related to quinazoline-2,4(1H,3H)-dione have been synthesized and tested for antimicrobial activities. Some derivatives, including those synthesized with piperidine, have shown promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Vidule, 2011).
Green Chemistry Perspectives
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives is of significant interest in sustainable chemistry. Methods have been developed for their synthesis using green chemistry principles, reducing environmental impact and enhancing safety (Vessally, Soleimani‐Amiri, Hosseinian, Edjlali, & Babazadeh, 2017).
Photoreaction Mechanisms
In a related study, the mechanisms of light-induced reactions involving tetrazole-quinone, similar to the structure of the compound , were investigated using theoretical calculations. This research contributes to understanding the photochemical properties of such compounds, which is essential for designing new photoreactive materials (He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021).
Properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-19-15-6-2-3-7-16(15)22-21(29)26(19)13-9-11-25(12-10-13)20(28)18-14-5-1-4-8-17(14)23-24-18/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,29)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHLZRDWGJKCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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